3,5-dimethoxy-N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide
Description
The compound 3,5-dimethoxy-N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide (CAS: 1005294-19-8) features a benzamide core substituted with 3,5-dimethoxy groups and a tetrahydroquinoline scaffold modified with a thiophene-2-carbonyl moiety. Key physicochemical properties include:
Properties
IUPAC Name |
3,5-dimethoxy-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O4S/c1-28-18-11-16(12-19(14-18)29-2)22(26)24-17-8-7-15-5-3-9-25(20(15)13-17)23(27)21-6-4-10-30-21/h4,6-8,10-14H,3,5,9H2,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGZULAPSYRUUJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CS4)C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60595048 | |
| Record name | 3,5-Dimethoxy-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60595048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1005294-19-8 | |
| Record name | 3,5-Dimethoxy-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60595048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
3,5-Dimethoxy-N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C_{20}H_{22}N_{2}O_{4}S
- Molecular Weight : 374.46 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The presence of the thiophene moiety and the tetrahydroquinoline structure contributes to its pharmacological properties.
- Inhibition of Enzymatic Activity : Research indicates that the compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.
- Receptor Binding : The compound's structural features suggest potential binding to various receptors, which may mediate its effects on neurotransmission and signal transduction.
Pharmacological Effects
The compound has been studied for several pharmacological effects:
- Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. In vitro assays have demonstrated significant inhibition of cell growth in human cancer cells.
- Neuroprotective Effects : The compound has shown promise in protecting neuronal cells from oxidative stress-induced damage. This effect may be mediated through the modulation of antioxidant enzyme activities.
Case Studies and Research Findings
- Study on Anticancer Properties : A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of various benzamide derivatives, including the target compound. Results indicated that it effectively induced apoptosis in cancer cells through caspase activation pathways .
- Neuroprotective Study : In a model of neurodegeneration, the compound was administered to rats subjected to oxidative stress. The results showed a significant reduction in markers of oxidative damage and improved behavioral outcomes compared to control groups .
- In Vivo Studies : Animal studies have suggested that the compound may possess anti-inflammatory properties. Administration in a model of induced inflammation resulted in decreased levels of pro-inflammatory cytokines .
Comparison with Similar Compounds
Substituent Variations on the Benzamide Core
The target compound’s 3,5-dimethoxy substituents contrast with fluorinated analogs in the tetrahydroquinoline series ():
Key Insights :
Acyl Group Modifications on the Tetrahydroquinoline Scaffold
The thiophene-2-carbonyl group distinguishes the target compound from morpholine/piperidine-substituted analogs:
Key Insights :
- Thiophene-2-carbonyl introduces a planar heteroaromatic system, favoring interactions with flat binding pockets (e.g., kinase ATP sites).
Core Structural Comparisons with Heterocyclic Derivatives
While describes thiazolo-pyrimidine and pyrimido-quinazoline derivatives (e.g., 11a, 11b, 12), these compounds diverge significantly in scaffold architecture. For example:
- Compound 12 (pyrimido[2,1-b]quinazoline) incorporates a nitrile group (PSA ~100 Ų) and a fused quinazoline core, increasing rigidity and polarity compared to the target compound’s tetrahydroquinoline-benzamide system .
Q & A
Q. What safety protocols are critical for handling this compound in electrophysiology studies?
- Methodological Answer :
- Risk Assessment : Review SDS data for acute toxicity (e.g., LD50 in rodents) and implement fume hoods for aerosol prevention .
- Electrophysiology-specific Controls : Use inert solvents (e.g., DMSO ≤0.1%) to avoid artifactual ion channel modulation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
